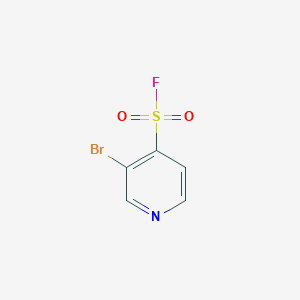

3-Bromopyridine-4-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromopyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H3BrFNO2S. It has a molecular weight of 240.05 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 3-Bromopyridine-4-sulfonyl fluoride is 1S/C5H3BrFNO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 3-position and a sulfonyl fluoride group at the 4-position .Physical And Chemical Properties Analysis

3-Bromopyridine-4-sulfonyl fluoride is a liquid at room temperature .科学的研究の応用

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are of great interest due to their unique physical, chemical, and biological properties . 3-Bromopyridine-4-sulfonyl fluoride could potentially be used in the synthesis of these compounds. For instance, fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Production of Sulfonyl Fluorides

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . 3-Bromopyridine-4-sulfonyl fluoride could potentially be used in this process.

3. Development of Fluorinated Medicinal and Agrochemical Candidates The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . 3-Bromopyridine-4-sulfonyl fluoride could potentially be used in the development of these fluorinated medicinal and agrochemical candidates.

Synthesis of F18 Substituted Pyridines

F18 substituted pyridines present a special interest as potential imaging agents for various biological applications . 3-Bromopyridine-4-sulfonyl fluoride could potentially be used in the synthesis of these compounds.

Synthesis of Perfluoroalkyl Pyridines

Perfluoroalkyl pyridines are another class of compounds that could potentially be synthesized using 3-Bromopyridine-4-sulfonyl fluoride . These compounds have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .

6. Transformation of Sulfonates or Sulfonic Acids to Sulfonyl Fluorides A new protocol has been developed for directly transforming the abundant and inexpensive sulfonates or sulfonic acids to the highly valuable sulfonyl fluorides . 3-Bromopyridine-4-sulfonyl fluoride could potentially be used in this process.

Safety and Hazards

将来の方向性

The use of sulfonyl fluorides, including 3-Bromopyridine-4-sulfonyl fluoride, in the development of new synthetic methods is a promising area of research . Their balance of reactivity and stability makes them attractive for various applications, particularly their resistance to hydrolysis under physiological conditions .

作用機序

Target of Action

Sulfonyl fluoride compounds are generally known to interact with various enzymes and receptors in the body, modifying their function .

Mode of Action

It’s known that sulfonyl fluoride compounds can act as electrophiles, reacting with nucleophilic amino acid residues in proteins, leading to changes in protein function .

Biochemical Pathways

The compound’s potential to modify proteins suggests it could influence a variety of biochemical pathways depending on the specific proteins it interacts with .

Pharmacokinetics

Like other small organic molecules, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

Based on its potential to modify proteins, it could have a wide range of effects, potentially altering cellular signaling, enzyme activity, and other cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Bromopyridine-4-sulfonyl fluoride. For instance, its reactivity might be affected by the pH of the environment, and its stability could be influenced by temperature .

特性

IUPAC Name |

3-bromopyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASYIRVLOUAZOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopyridine-4-sulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2458577.png)

![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea](/img/structure/B2458579.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide](/img/structure/B2458582.png)

![6,8-Difluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2458584.png)

![4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2458587.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2458591.png)

![methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B2458597.png)